Retention of Neutrophil-Activating Efficacy Despite C-Terminal Hydrophilic Substitution
When compared to the prototypical agonist fMLP-OMe, the methyl ester derivative of For-Met-Leu-Glu-OH (for-Met-Leu-Glu-OMe) demonstrates comparable or only slightly reduced efficacy in triggering key neutrophil functions, including chemotaxis, superoxide anion production, and lysozyme release [1]. This contrasts sharply with the longstanding dogma that an aromatic residue at the C-terminus is essential for high-affinity FPR activation, thereby establishing this compound as a critical tool for investigating receptor pocket plasticity and biased agonism.
| Evidence Dimension | Efficacy in neutrophil functional assays (Chemotaxis, Superoxide Production, Lysozyme Release) |
|---|---|
| Target Compound Data | Efficacies in the same range or slightly less than the prototype |
| Comparator Or Baseline | fMLP-OMe (reference chemoattractant) |
| Quantified Difference | No significant loss in efficacy; maintained agonist activity |
| Conditions | In vitro assays on isolated human neutrophils [1] |
Why This Matters
For researchers studying FPR signaling, this compound provides a unique means to decouple the requirement for a C-terminal aromatic residue from receptor activation, enabling exploration of alternative binding modes and signaling bias that fMLP and its standard analogs cannot access.
- [1] Spisani, S., Turchetti, M., Varani, K., Falzarano, S., & Cavicchioni, G. (2003). Hydrophilic residues at position 3 highlight unforeseen features of the fMLP receptor pocket. European Journal of Pharmacology, 469(1-3), 13–19. View Source
